molecular formula C11H14BrN B1283440 1-Benzyl-3-bromopyrrolidine CAS No. 38042-74-9

1-Benzyl-3-bromopyrrolidine

Cat. No. B1283440
CAS RN: 38042-74-9
M. Wt: 240.14 g/mol
InChI Key: VOXJTPBOJBQGSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopyrrolidine is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a bromine atom and a benzyl group attached to the pyrrolidine ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of 1-Benzyl-3-bromopyrrolidine and related compounds has been explored in various studies. A convenient route to 1-benzyl 3-aminopyrrolidine, which is structurally similar to 1-Benzyl-3-bromopyrrolidine, was reported to be achieved mainly in aqueous conditions starting from commercially available materials, with the key step involving the Curtius rearrangement . Additionally, the synthesis of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in the synthesis of bioactive compounds, was performed through steps including cyclization with benzylamine . These methods could potentially be adapted for the synthesis of 1-Benzyl-3-bromopyrrolidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-3-bromopyrrolidine has been characterized using various techniques. For instance, the X-ray structure characterization of antipyrine derivatives, which share structural features with pyrrolidine derivatives, was performed to understand the intermolecular interactions . DFT calculations and Hirshfeld surface analysis were used to evaluate the energy frameworks and interactions within the crystal structure . These techniques could be applied to analyze the molecular structure of 1-Benzyl-3-bromopyrrolidine.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives has been studied in various contexts. For example, the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides was investigated to understand the hydride transfer mechanism and stereochemical outcome . This study provides insights into the chemical reactivity of pyrrolidine derivatives, which could be relevant for reactions involving 1-Benzyl-3-bromopyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1-Benzyl-3-bromopyrrolidine have been characterized in several studies. For instance, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, involved NMR, IR spectroscopy, and elemental analysis . These methods are essential for determining the purity and structure of the compounds and could be used to characterize 1-Benzyl-3-bromopyrrolidine.

Scientific Research Applications

1-Benzyl-3-bromopyrrolidine is a chemical compound with the molecular formula C11H14BrN . It’s often used in scientific research, particularly in the field of organic chemistry .

One specific application of 1-Benzyl-3-bromopyrrolidine is in the synthesis of 1-substituted-3-bromopyrrolidines . This process involves the hydrohalogenation of 1-alkyl-A3-pyrrolines, which provides an inexpensive and direct approach to this type of compound . The reaction conditions for successful hydrobromination were found to be using 60% aqueous HBr at 120-125 degrees Celsius . The rate of HBr addition was found to far exceed hydrochlorination under the necessary temperature conditions .

The preparation of several 1-substituted-3-bromopyrrolidines is described in the literature, and a unique technique of halopyrrolidine synthesis, virtually eliminating self-quaternization, is presented . These compounds have been shown to have physiological activity on the central nervous system and are useful as intermediates for the preparation of central nervous system stimulants, antispasmodics, ganglionic stimulants, anticholinergics, and parasympathetic depressants .

Safety And Hazards

1-Benzyl-3-bromopyrrolidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

1-Benzyl-3-bromopyrrolidine and other pyrrolidine derivatives have gained significant attention due to their potential therapeutic and industrial applications . They are useful intermediates for the preparation of central nervous system stimulants, antispasmodics, ganglionic stimulants, anticholinergics, and parasympathetic depressants .

properties

IUPAC Name

1-benzyl-3-bromopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJTPBOJBQGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569868
Record name 1-Benzyl-3-bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromopyrrolidine

CAS RN

38042-74-9
Record name 1-Benzyl-3-bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-bromopyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Outurquin, X Pannecoucke, B Berthe… - European Journal of …, 2002 - Wiley Online Library
… A slow rearrangement (100% conversion in 5 days at room temp.) into 1-benzyl-3-bromopyrrolidine 5a18 was then observed (Scheme 4). The 3-(phenylselanyl)pyrrolidine 3a was also …
DC Ruopp, FAE Schilling… - Journal of Pharmaceutical …, 1967 - Wiley Online Library
Considerable interest has been shown in 3‐substituted pyrrolidines because of their physiological activity on the central nervous system. The preparation of several 1‐substituted‐3‐…
Number of citations: 2 onlinelibrary.wiley.com
D De Smaele, N De Kimpe - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
… was cyclised into 1 -benzyl-3-bromopyrrolidine 3 by treating with sodium borohydride in methanol for 2 h under reflux (Table 1). All the other substituted N-(benzy1idene)- …
Number of citations: 11 pubs.rsc.org
WL Tang - 2011 - search.proquest.com
… LiAlD4 (420 mg, 10 mmol) was added to a stirred solution of (S)-1-benzyl-3bromopyrrolidine 7 (1.2 g, 5 mmol) in anhydrous THF (10mL). The reaction mixture was stirred for 10 hours at …
Number of citations: 4 search.proquest.com

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